1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene
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Overview
Description
1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a bromomethyl group, a chloroethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene typically involves the bromination and chlorination of suitable precursors. One common method is the bromination of 3-(2-chloroethyl)-5-methylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloroethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromomethyl and chloroethyl groups can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include alkanes and alkenes.
Scientific Research Applications
1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA or proteins. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-3-(2-chloroethyl)benzene: Similar structure but lacks the methyl group.
1-(Bromomethyl)-3-(2-chloroethyl)-4-methylbenzene: Similar structure with the methyl group in a different position.
1-(Bromomethyl)-2-(2-chloroethyl)-5-methylbenzene: Similar structure with the chloroethyl group in a different position.
Uniqueness
1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromomethyl and chloroethyl groups provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
652977-97-4 |
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Molecular Formula |
C10H12BrCl |
Molecular Weight |
247.56 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(2-chloroethyl)-5-methylbenzene |
InChI |
InChI=1S/C10H12BrCl/c1-8-4-9(2-3-12)6-10(5-8)7-11/h4-6H,2-3,7H2,1H3 |
InChI Key |
DJHGAEBQJNJUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CBr)CCCl |
Origin of Product |
United States |
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